1-(tert-butylamino)-3-(2,3-dimethylphenoxy)-2-propanol hydrochloride (D-32) is a synthetic compound classified as a beta-adrenergic blocking agent. It is primarily studied for its potential cardiovascular effects, particularly its antiarrhythmic and hypotensive properties.
Molecular Structure Analysis
The metabolism of D-32 has been investigated in rabbits, rats, and monkeys. Researchers identified eleven unconjugated metabolites and four conjugated metabolites in the urine of these animals following oral administration of D-32. The study suggests that D-32 undergoes various metabolic transformations, including oxidation, demethylation, and conjugation.
Mechanism of Action
D-32 acts as a non-selective beta-adrenergic receptor antagonist. This means it blocks the action of adrenaline and noradrenaline on both beta-1 and beta-2 adrenergic receptors. This blockage leads to a decrease in heart rate and contractility, ultimately resulting in a reduction in blood pressure.
Applications
Antiarrhythmic Effects:
D-32 has shown efficacy in various experimental models of arrhythmia, including ouabain-induced arrhythmia in guinea pigs, epinephrine-induced arrhythmia in dogs, and arrhythmia induced by coronary artery ligation in dogs.
Studies suggest that its antiarrhythmic effects might be related to its beta-blocking properties.
Hypotensive Effects:
D-32 has demonstrated significant hypotensive effects in conscious renal hypertensive dogs.
The hypotensive action is primarily attributed to its metabolite, p-OH D-32.
Compound Description: Y-6124 is a β-adrenergic blocking agent, demonstrating inhibitory effects on various experimentally-induced arrhythmias in dogs. These include arrhythmias induced by epinephrine and ouabain. [, ] Notably, Y-6124's potency in inhibiting epinephrine-induced arrhythmias aligns with its β-blocking action. [] While it effectively inhibits ouabain-induced arrhythmias at specific doses, it doesn't alter ouabain's lethal dose. [] This contrasts with propranolol, which exhibits both antiarrhythmic effects and an increase in ouabain's lethal dose. []
Propranolol
Compound Description: Propranolol, a well-known non-selective β-adrenergic blocking agent, serves as a frequent comparator in these studies. [, , , ] Its actions encompass inhibiting tachycardia and hypotension induced by isoprenaline. [] Propranolol effectively inhibits ouabain-induced arrhythmias and increases ouabain's lethal dose in dogs, contrasting with Y-6124's effects. [] While less potent than D-32 in reducing blood pressure in renal hypertensive dogs, propranolol demonstrates efficacy in abolishing ventricular arrhythmias post coronary ligation. [, ] Comparatively, both drugs show weaker antiarrhythmic effects in the early post-operative period following coronary ligation. []
Compound Description: D-32 is recognized as a novel β-adrenergic blocking agent. It effectively reduces systolic blood pressure in conscious renal hypertensive dogs, particularly three hours post-administration. [] This hypotensive effect in renal hypertensive dogs is attributed primarily to its metabolite, p-OH D-32. [] Conversely, D-32 elevates heart rate in both normotensive and renal hypertensive dogs. [] Its β-blocking activity is non-selective, akin to propranolol and pindolol, contrasting with the selectivity of atenolol (β1) and IPS-339 (β2). [] The duration of D-32's beta-blocking action surpasses that of propranolol following oral administration. []
p-OH D-32
Compound Description: p-OH D-32, a significant metabolite of D-32 in dogs, exhibits potent and sustained hypotensive effects in conscious renal hypertensive dogs. [] Intravenous infusion of p-OH D-32 induces a prolonged decrease in blood pressure accompanied by a sustained increase in heart rate. [] This contrasts with the parent compound (D-32), which, upon intravenous infusion, does not demonstrate such effects. []
Compound Description: Tertatolol is identified as a non-cardioselective β-adrenoceptor antagonist lacking intrinsic sympathomimetic activity. [] In contrast to propranolol, which significantly reduces blood flow in various organs, including the brain and kidneys, tertatolol does not induce significant changes in renal or cerebral blood flow. [] While both tertatolol and propranolol decrease heart rate and cardiac output, they differ in their effects on regional blood flow. []
Compound Description: Berlafenone, a novel class I antiarrhythmic agent, demonstrates negative inotropic effects on electrically stimulated isolated cardiomyocytes. [] It effectively reduces contraction amplitude, similar to propafenone and alprafenone. [] Berlafenone's mechanism of action involves reducing calcium release, leading to its negative inotropic effect. [] This effect is linked to a reduction in energy expenditure for excitation-contraction coupling in cardiomyocytes. []
Compound Description: Alprafenone, classified as a new class I antiarrhythmic agent, exhibits negative inotropic effects on electrically stimulated isolated cardiomyocytes. [] Similar to propafenone and berlafenone, it reduces the contraction amplitude of cardiomyocytes. [] This action suggests its potential in modulating cardiac contractility.
Compound Description: GYKI-41099, a new β-adrenergic blocking drug, demonstrates potent circulatory effects. [] In clinical trials, it significantly reduces heart rate and cardiac index in patients with hyperkinetic circulation. [] Additionally, GYKI-41099 exhibits marked antihypertensive effects in patients with mild hypertension. [] Its potency as a β-blocker is estimated to be three times higher than that of propranolol. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.